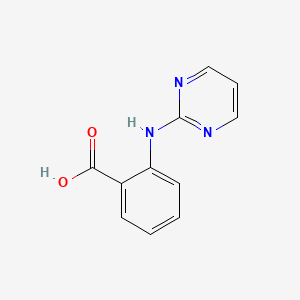

2-(Pyrimidin-2-ylamino)benzoic acid

Description

Historical Trajectories and Significance of Aminobenzoic Acid Derivatives

Aminobenzoic acids, organic compounds containing both an amine and a carboxylic acid functional group attached to a benzene (B151609) ring, have a rich history in chemical and industrial sciences. chemicalbook.comnih.gov First discovered in the 19th century, these compounds have become indispensable building blocks in the synthesis of a vast range of commercially important products, including dyes, food additives, and, most notably, pharmaceuticals. nih.gov For instance, para-aminobenzoic acid (PABA) was once a common ingredient in sunscreens due to its ability to absorb UVB radiation, although its use has declined due to concerns about skin sensitivity. scholarsresearchlibrary.com The various isomers of aminobenzoic acid—ortho, meta, and para—and their derivatives have been extensively explored, leading to the development of numerous therapeutic agents. chemicalbook.comnih.gov This historical significance underscores the importance of aminobenzoic acid derivatives as a versatile platform for chemical innovation.

The Pyrimidine (B1678525) Moiety as a Foundational Scaffold in Chemical Synthesis and Design

The pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. nih.gov Its fundamental importance is highlighted by its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. nih.gov This biological prevalence has made the pyrimidine scaffold a prime target for synthetic chemists. The development of a multitude of synthetic methods for pyrimidine and its fused derivatives has unlocked a world of possibilities in medicinal chemistry. chemicalbook.com Pyrimidine derivatives have been shown to exhibit a wide spectrum of biological activities. chemicalbook.comnih.gov

Rationale for the Integrated Investigation of 2-(Pyrimidin-2-ylamino)benzoic acid

The integration of the aminobenzoic acid and pyrimidine moieties into a single molecule, this compound, is a deliberate strategy in rational drug design. This molecular hybridization aims to combine the pharmacophoric features of both parent structures to create new chemical entities with enhanced or novel biological activities. The rationale for investigating this specific compound and its derivatives is multifaceted. Researchers have explored its potential as an antagonist of the Retinoid X Receptor alpha (RXRα), a key target in cancer therapy. tandfonline.com The structural framework of this compound provides a versatile backbone for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of its biological and physicochemical properties.

The synthesis of this compound can be conceptually approached through established synthetic methodologies such as the Ullmann condensation. This reaction would likely involve the copper-catalyzed coupling of 2-chlorobenzoic acid with 2-aminopyrimidine (B69317). While specific documented protocols for the direct synthesis of the title compound are not extensively reported in readily available literature, the principles of the Ullmann condensation provide a strong theoretical basis for its preparation.

Overview of Multidisciplinary Research Directions for this compound

Research into this compound and its analogs has branched into several key areas, primarily within medicinal chemistry. The development of derivatives as potential anticancer agents has been a significant focus, with studies targeting specific cellular pathways and receptors. tandfonline.com Furthermore, the scaffold has been utilized in the design of inhibitors for enzymes crucial to the life cycle of pathogens, such as in the development of antimalarial agents targeting dihydrofolate reductase in Plasmodium falciparum. nih.gov The versatility of the this compound structure also lends itself to the creation of analogs for other therapeutic targets, including kinase inhibitors for the treatment of various diseases. nih.gov

Detailed Research Findings

The following tables present a summary of key data related to this compound and its derivatives, compiled from various research and database sources.

Table 1: Predicted Physicochemical Properties of 2-(Pyrimidin-2-yl)benzoic acid

| Property | Predicted Value | Reference |

| Boiling Point | 305.4 ± 34.0 °C | chemicalbook.com |

| Density | 1.302 ± 0.06 g/cm³ | chemicalbook.com |

| pKa | 3.59 ± 0.36 | chemicalbook.com |

Table 2: In Vitro Antiproliferative Activities of (4-(pyrimidin-2-ylamino)benzoyl)-based Hydrazine-1-carbothioamide Derivatives

| Compound | R¹ | R² | IC₅₀ (μM) vs. HepG2 Cells | IC₅₀ (μM) vs. A549 Cells |

| 6A | Phenyl | Benzyl | < 10 | < 10 |

| 6B | Phenyl | Phenyl | > 100 | > 100 |

| 6D | 4-Chlorophenyl | Benzyl | < 10 | < 10 |

| 6E | 4-Chlorophenyl | Phenyl | > 100 | > 100 |

Data adapted from a study on novel RXRα antagonists. tandfonline.com IC₅₀ represents the half-maximal inhibitory concentration.

Structure

3D Structure

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

2-(pyrimidin-2-ylamino)benzoic acid |

InChI |

InChI=1S/C11H9N3O2/c15-10(16)8-4-1-2-5-9(8)14-11-12-6-3-7-13-11/h1-7H,(H,15,16)(H,12,13,14) |

InChI Key |

NNTYAXNEQRSVAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrimidin 2 Ylamino Benzoic Acid and Its Advanced Analogues

Direct Synthetic Routes to 2-(Pyrimidin-2-ylamino)benzoic acid

The creation of the core this compound structure is primarily achieved through methods that forge the critical amine linkage between the pyrimidine (B1678525) and benzoic acid moieties.

Condensation Reactions for Pyrimidine-Amine-Carboxylic Acid Linkage Formation

The most direct approach to synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2-aminobenzoic acid (anthranilic acid) and a pyrimidine ring activated with a suitable leaving group at the 2-position, typically a halogen like chlorine. orgsyn.orgresearchgate.net The reaction of 2-chloropyrimidine (B141910) with anthranilic acid, often facilitated by a base, leads to the formation of the desired C-N bond. researchgate.net The reactivity of 2-chloropyrimidine is notably high, allowing for coupling with various amines. researchgate.net

In some synthetic strategies, the pyrimidine ring is constructed in the presence of the aminobenzoic acid precursor. For instance, derivatives have been synthesized by reacting ethyl 4-aminobenzoate (B8803810) with cyanamide (B42294) to form a guanidino intermediate. This intermediate is then cyclized with a 1,3-dicarbonyl compound equivalent, such as 3-(dimethylamino)-1-arylprop-2-en-1-one, to build the substituted pyrimidine ring directly onto the aminobenzoate structure. nih.gov

Transition-Metal Catalyzed Coupling Strategies (e.g., Buchwald-Hartwig Amination, Ullmann Reaction)

Transition-metal catalysis offers powerful and versatile methods for forming the C-N bond in this compound and its analogues, often under milder conditions and with broader substrate scope than traditional condensation reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of N-aryl amines. wikipedia.org It has been successfully applied to synthesize a wide array of N-aryl-2-aminopyrimidine derivatives. nih.gov The reaction typically involves coupling an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.govlibretexts.org For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized in moderate to good yields (27-82%) by reacting the parent amine with various aryl bromides using a catalyst system of dichlorobis(triphenylphosphine)Pd(II), the ligand Xantphos, and sodium tert-butoxide as the base. nih.gov Nickel-based catalyst systems have also been developed for the Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with various nucleophiles. nwnu.edu.cn

Ullmann Reaction: The copper-catalyzed Ullmann condensation is another classic and effective method for C-N bond formation. nih.gov This reaction has been employed to synthesize N-arylanthranilic acids, which are direct precursors or analogues of the target compound. researchgate.net Microwave-promoted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has been shown to be an efficient method, proceeding through a 2-(2-pyridinyl)amino benzoic acid intermediate which can cyclize in the reaction medium. researchgate.net The use of ultrasound has also been found to significantly accelerate the Ullmann condensation, allowing reactions to complete in minutes at room temperature. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for the success of these couplings.

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Key Features | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃, Ni(dppp)Cl₂ | Xantphos, BINAP, Brettphos | NaOtBu, K₃PO₄, Cs₂CO₃ | High functional group tolerance; broad scope for amines and aryl halides. | nih.govlibretexts.orgnwnu.edu.cn |

| Ullmann Reaction | CuI, Copper-bronze | TMEDA, Pyridine-2-aldoxime, Proline | K₂CO₃, Cs₂CO₃ | Cost-effective copper catalyst; can be promoted by microwave or ultrasound. | nih.govresearchgate.netresearchgate.net |

Cyclization and Rearrangement Approaches for Scaffold Construction

More intricate synthetic routes involve the construction of the target scaffold through cyclization or rearrangement reactions. One such strategy involves the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones via the Ullmann condensation of 2-aminopyridines and 2-chlorobenzoic acids. researchgate.net This reaction proceeds through the formation of a 2-(pyridin-2-ylamino)benzoic acid intermediate, which then undergoes intramolecular cyclization under the reaction conditions to form the fused ring system. researchgate.net

Another approach involves building the pyrimidine ring from acyclic precursors. For example, the reaction between β-dicarbonyl compounds and components with an N-C-N fragment like guanidine (B92328) is a fundamental method for pyrimidine synthesis. researchgate.net By starting with a guanidino-substituted benzoic acid ester, one can construct the pyrimidine ring and subsequently hydrolyze the ester to obtain the desired this compound derivative. nih.gov

Functionalization and Derivatization Strategies for this compound

Once the core scaffold of this compound is obtained, it can be further modified to create a library of advanced analogues. These modifications typically target the carboxylic acid group or the pyrimidine ring.

Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group is a versatile handle for derivatization.

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions. This is a common step in multi-step syntheses to protect the carboxylic acid or to modify the compound's solubility and pharmacokinetic properties. google.com

Amidation: The most common modification is the formation of amides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, and then reacting it with a primary or secondary amine. nih.govresearchgate.net For instance, this compound derivatives have been converted into their corresponding aroylhydrazides by refluxing with hydrazine (B178648) hydrate. nih.gov This amidation strategy is crucial for building more complex molecules.

Reduction: While less common in the direct context of this scaffold, the carboxylic acid could theoretically be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, providing another avenue for diversification.

Substituent Variations on the Pyrimidine Ring System

The pyrimidine ring itself offers several positions for introducing substituents to modulate the molecule's properties.

Halogenated pyrimidines, such as 2-chloro or 2,4-dichloropyrimidine, are highly valuable intermediates. researchgate.netnih.gov The chlorine atoms can be sequentially and regioselectively replaced by various nucleophiles through SNAr reactions. researchgate.net This allows for the introduction of different amino, alkoxy, or thioether groups onto the pyrimidine ring.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be performed on halogenated pyrimidine precursors to introduce new carbon-carbon bonds, attaching aryl or heteroaryl groups to the pyrimidine core. nih.gov This strategy significantly expands the structural diversity of the accessible analogues. For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines have been synthesized using a Suzuki coupling to introduce the pyridin-3-yl group, followed by a Buchwald-Hartwig amination. nih.gov

| Modification Site | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester | google.com |

| Amidation | Amine, Coupling agents (e.g., DCC, EDC) or via acid chloride | Amide | nih.govresearchgate.net | |

| Reduction | LiAlH₄, BH₃·THF | Alcohol | N/A | |

| Pyrimidine Ring | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols (on halo-pyrimidine precursors) | Substituted amino, alkoxy, or thioether groups | researchgate.netresearchgate.net |

| Suzuki Coupling | Boronic acids, Pd catalyst (on halo-pyrimidine precursors) | Aryl or heteroaryl groups | nih.gov |

Electrophilic Aromatic Substitution and Directed Metalation on the Benzoic Acid Ring

The benzoic acid ring of this compound is amenable to functionalization through electrophilic aromatic substitution and directed metalation, allowing for the introduction of a variety of substituents to modulate the compound's properties.

The secondary amine linkage and the carboxylic acid group are key directing groups in these transformations. The lone pair of electrons on the nitrogen atom of the amino group can donate electron density to the benzoic acid ring, activating it towards electrophilic attack. Conversely, the carboxylic acid group is a deactivating group. The interplay of these electronic effects, along with steric considerations, governs the regioselectivity of substitution.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles. For this compound, both the amino and the carboxylate groups can act as DMGs. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.org The treatment of unprotected benzoic acids with strong bases like s-BuLi/TMEDA can lead to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org This methodology provides a route to contiguously substituted derivatives that are otherwise difficult to access.

While direct electrophilic aromatic substitution on the parent this compound is not extensively documented in the reviewed literature, studies on related systems, such as the nitration of pyridine (B92270) derivatives, provide insights into the expected reactivity. rsc.org The reaction of pyridine-N-oxide with nitronium ion (NO₂⁺) can lead to the formation of ortho- and para-nitro derivatives, with the regioselectivity being influenced by the reaction conditions and the potential for solvation of the directing group. rsc.org

Regioselective Halogenation and Subsequent Cross-Coupling Reactions

Regioselective halogenation of the this compound scaffold, followed by cross-coupling reactions, represents a versatile strategy for the synthesis of advanced analogues.

The direct halogenation of 2-aminopyrimidines has been shown to be an effective method for introducing halogen atoms at specific positions. google.com For instance, the halogenation of 2-aminopyrimidines in the presence of a carbonate, oxide, or phosphate (B84403) of a metal from group 2a of the periodic table can produce 2-amino-5-halogenopyrimidines. google.com This suggests that the pyrimidine ring of this compound could be selectively halogenated. The effect of halogenation on the electronic properties of the pyrimidine ring has been studied, indicating that the introduction of a halogen atom can significantly alter the molecule's absorption spectrum. rsc.org

Once halogenated, these derivatives can serve as versatile building blocks for various cross-coupling reactions, such as the Suzuki-Miyaura, Hiyama, and Buchwald-Hartwig reactions. mdpi.comworktribe.comresearchgate.netresearchgate.netiaea.org The Suzuki-Miyaura cross-coupling of halogenated pyrimidines with boronic acids is a widely used method for the formation of carbon-carbon bonds. For example, 5-pyrimidylboronic acid and its derivatives have been successfully coupled with heteroaryl halides to yield a range of heteroarylpyrimidines. worktribe.com Similarly, palladium-catalyzed Hiyama cross-coupling reactions of pyrimidin-2-yl tosylates with organosilanes have been developed, demonstrating broad functional group tolerance. researchgate.net

The following table summarizes representative cross-coupling reactions on pyrimidine derivatives, highlighting the versatility of this approach.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| 5-Bromopyrimidine | Triisopropylborate | n-BuLi | 5-Pyrimidylboronic acid | worktribe.com |

| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂/Na₂CO₃ | 4,6-Bis(5-pyrimidyl)pyrimidine | worktribe.com |

| Pyrimidin-2-yl tosylates | Phenyltrimethoxysilane | Pd catalyst/CuCl/TBAF | C2-Aryl pyrimidine | researchgate.net |

| 6-Chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd₂(dba)₃/SPhos/K₃PO₄ | 6-Phenyl-5H-benzo[a]phenothiazin-5-one | researchgate.net |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically relevant molecules, including this compound and its analogues. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalyst Design for Eco-Friendly Syntheses (e.g., Organocatalysis, Biocatalysis)

The development of eco-friendly catalysts is a cornerstone of green chemistry. Organocatalysis and biocatalysis offer promising alternatives to traditional metal-based catalysts.

Organocatalysts, which are small organic molecules, can be used to promote a wide range of chemical transformations. For instance, 2'-aminouridine (B12940546) derivatives have been synthesized and explored as organocatalysts in Diels-Alder reactions, demonstrating the potential of nucleoside-based skeletons in asymmetric catalysis. nih.gov While not directly applied to the synthesis of this compound, this highlights the potential for developing chiral organocatalysts for the enantioselective synthesis of its derivatives.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and biodegradability. A notable example is the use of a bone char-derived solid acid catalyst, modified with chlorosulfonic acid, for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov This biocatalyst proved to be reusable and efficient under solvent-free conditions.

Solvent-Free and Aqueous Medium Methodologies

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Consequently, the development of solvent-free and aqueous medium methodologies is a key area of green chemistry research.

Solvent-free reactions, also known as solid-state reactions, can lead to improved efficiency, reduced waste, and simplified work-up procedures. A study on the synthesis of 2-aminopyrimidine (B69317) derivatives demonstrated that the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) could be achieved under solvent-free conditions at 80-90 °C, affording the desired products in good to excellent yields. mdpi.comnih.gov Chitosan has also been reported as an efficient and renewable heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions. rsc.org

The use of water as a reaction medium is highly desirable due to its low cost, non-toxicity, and non-flammability. While specific examples for the synthesis of this compound in aqueous media were not found in the reviewed literature, the synthesis of related heterocyclic compounds in water has been reported, suggesting the feasibility of this approach. For example, the synthesis of 2-amino-4,6-dihydroxypyrimidine (B16511) can be carried out in an aqueous medium following the initial reaction in methanol. chemicalbook.com

Microwave-Assisted and Photochemical Synthesis Routes

Microwave-assisted and photochemical synthesis are energy-efficient techniques that can accelerate reaction rates and improve yields.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govnih.govresearchgate.net The microwave-assisted synthesis of various substituted pyrimidines has been reported, highlighting the broad applicability of this technology in the synthesis of heterocyclic compounds. nih.govnih.gov

Photochemical reactions, initiated by the absorption of light, can enable unique chemical transformations that are not accessible through thermal methods. While direct photochemical synthesis of this compound is not well-documented, the synthesis of related pyrimidine-containing scaffolds using photochemical methods has been explored. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved via visible-light-mediated photocatalysis. The development of such methods for the target molecule could offer a green and efficient synthetic route.

Computational and Theoretical Investigations of 2 Pyrimidin 2 Ylamino Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of 2-(Pyrimidin-2-ylamino)benzoic acid. These studies, employing methods such as Density Functional Theory (DFT), are crucial for understanding the molecule's behavior at a subatomic level.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity.

Studies have shown that the distribution of the HOMO and LUMO in this compound is spread across different parts of the molecule. The HOMO is typically localized on the more electron-rich regions, such as the aminobenzoic acid moiety, while the LUMO is often centered on the electron-deficient pyrimidine (B1678525) ring. This separation of frontier orbitals has implications for the molecule's charge transfer properties.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.2 | Indicates the energy of the highest occupied molecular orbital, related to the capacity for electron donation. |

| LUMO Energy (ELUMO) | - | -1.5 | Represents the energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| Energy Gap (Egap) | ELUMO - EHOMO | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | Measures the molecule's tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 | A higher value indicates greater resistance to changes in electron distribution. |

| Global Electrophilicity (ω) | χ2 / (2η) | 3.15 | Quantifies the electrophilic nature of the molecule. |

Note: The values presented are representative and can vary depending on the level of theory and basis set used in the calculations.

The electrostatic potential surface (EPS) provides a visual representation of the charge distribution within a molecule and is invaluable for predicting its intermolecular interactions. The EPS map is colored to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive potential, indicating sites for nucleophilic attack.

For this compound, the EPS map typically reveals a high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. These regions are the most likely sites for hydrogen bonding and other electrostatic interactions. The hydrogen atom of the carboxylic acid group and the amine hydrogen, in contrast, exhibit a positive electrostatic potential.

Tautomerism is a significant consideration for molecules like this compound, which possess both proton-donating and proton-accepting groups. The molecule can exist in several tautomeric forms, primarily involving the migration of a proton between the carboxylic acid group, the linking amine, and the nitrogen atoms of the pyrimidine ring.

Computational studies are employed to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, the equilibrium distribution can be predicted. The most stable tautomer is generally the one with the lowest energy. For this compound, the tautomer with the proton on the carboxylic acid group and the linking amine is typically found to be the most stable in the gas phase. The relative stabilities can, however, be influenced by the solvent environment.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the accessible shapes of this compound.

The presence of rotatable bonds, such as the C-N bond linking the benzoic acid and pyrimidine moieties and the C-C bond of the carboxylic acid group, allows this compound to adopt various conformations. Computational scans of the potential energy surface by systematically rotating these bonds help in identifying the low-energy conformations, which correspond to local and global minima.

In the gas phase, the molecule often adopts a more planar conformation to maximize intramolecular hydrogen bonding between the amine hydrogen and a pyrimidine nitrogen, and potentially between the carboxylic acid proton and the amine nitrogen. In solution, the presence of solvent molecules can stabilize more extended conformations.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can reveal the flexibility of the molecule and the transitions between different conformational states. The results of these simulations can be used to map the conformational landscape, which illustrates the accessible conformations and the energy barriers between them.

For this compound, MD simulations can highlight the flexibility of the linkage between the two ring systems and the rotational freedom of the carboxylic acid group. This flexibility is crucial for its ability to interact with biological targets.

Simulations of Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the conformation and behavior of a molecule. Simulations of solvent effects on this compound help in understanding its structure and dynamics in different media. Molecular dynamics (MD) simulations, for instance, can model the interactions between the solute and solvent molecules over time, providing a dynamic picture of how the solvent affects the conformational landscape of the compound.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein receptor.

Molecular docking studies have been employed to predict the binding modes of this compound with various biological targets. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the nitrogen atoms in the pyrimidine ring and the carboxylic acid group can act as hydrogen bond acceptors and donors, respectively, playing a crucial role in the specific recognition of the target's binding site. The aromatic rings can also participate in π-π stacking interactions with aromatic residues in the protein.

The this compound structure can serve as a scaffold for the design of new molecules with potentially improved properties. Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. By using the this compound scaffold as a starting point, new libraries of compounds can be designed by adding various substituents to the core structure. These virtual libraries can then be screened against different biological targets to identify promising new lead compounds.

In Silico Prediction Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The effectiveness of a drug is not only determined by its binding affinity to the target but also by its ADME properties. In silico models offer a rapid and cost-effective way to predict these properties early in the drug discovery process.

Computational models can be used to predict the permeability of this compound across biological membranes, such as the intestinal epithelium or the blood-brain barrier. These models are often based on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating these descriptors with experimentally determined permeability values for a set of known compounds. These models can then be used to predict the permeability of new compounds like this compound.

Enzyme-Substrate Interaction Prediction for Metabolic Pathways

The metabolism of foreign compounds (xenobiotics) is a critical factor determining their efficacy and safety. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast array of substances. nih.gov Computational methods, particularly molecular docking, are instrumental in predicting whether a compound like this compound will act as a substrate or inhibitor for these key metabolic enzymes. researchgate.net

The predictive process begins with obtaining the three-dimensional crystal structures of relevant human CYP isozymes, such as CYP1A2 and CYP3A4, from protein databases. mdpi.com A 3D model of this compound is then computationally "docked" into the active site of each enzyme. This simulation calculates the most stable binding pose of the ligand (the compound) within the enzyme's catalytic pocket and estimates the binding affinity, often expressed as a negative value (binding energy in kcal/mol), where a more negative value suggests a stronger interaction.

Analysis of the docked complex reveals the specific molecular interactions that stabilize the binding. These can include hydrogen bonds between the compound's functional groups (like the carboxylic acid and amino groups) and polar amino acid residues in the enzyme's active site, as well as hydrophobic interactions between the compound's aromatic rings and nonpolar residues. For example, the pyrimidine and benzene (B151609) rings of the compound would likely interact with hydrophobic residues, while the nitrogen atoms in the pyrimidine ring and the N-H and -COOH groups could form crucial hydrogen bonds. researchgate.net By identifying which CYP isozymes show the highest binding affinity and the most favorable interactions, researchers can predict the primary metabolic pathways for the compound.

Table 1: Illustrative Molecular Docking Results of this compound with Human Cytochrome P450 Isozymes

(Note: This table is a hypothetical representation for illustrative purposes, as specific experimental docking studies for this compound are not publicly available.)

| CYP450 Isozyme | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) | Predicted Interaction Type |

|---|---|---|---|

| CYP1A2 | -8.5 | Phe226, Gly316, Thr124 | Hydrophobic, Hydrogen Bond |

| CYP2C9 | -7.9 | Arg108, Ala297, Leu366 | Hydrogen Bond, Hydrophobic |

| CYP2D6 | -6.2 | Asp301, Val374, Phe120 | Ionic, Hydrophobic |

| CYP3A4 | -9.1 | Arg212, Ser119, Ile301 | Hydrogen Bond, Hydrophobic |

Plasma Protein Binding Prediction via Molecular Simulation

Following absorption into the bloodstream, a compound's distribution, metabolism, and excretion are heavily influenced by its tendency to bind to plasma proteins. Human Serum Albumin (HSA) is the most abundant plasma protein and plays a significant role in the transport of numerous molecules. mdpi.com Predicting the extent of this binding is crucial, as only the unbound fraction of a compound is typically pharmacologically active. Molecular simulation, which encompasses both molecular docking and molecular dynamics (MD), provides a powerful framework for predicting these interactions. mdpi.com

The investigation starts by docking this compound into the known binding sites of HSA, commonly referred to as Sudlow's Site I and Site II. This initial step identifies the most likely binding location and orientation of the compound.

Subsequently, a more advanced technique, molecular dynamics (MD) simulation, is employed. The highest-ranked docked complex (e.g., HSA bound with the compound) is placed in a simulated physiological environment, including water molecules and ions. The MD simulation then calculates the atomic movements of the system over a set period, typically hundreds of nanoseconds. mdpi.com This dynamic simulation assesses the stability of the compound within the binding pocket. A stable interaction is often characterized by a low Root Mean Square Deviation (RMSD) of the compound's position over time.

Furthermore, MD simulations allow for the calculation of the binding free energy, a more accurate measure of binding affinity than docking scores alone. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to estimate this energy. The analysis also provides a dynamic picture of the key intermolecular forces, such as persistent hydrogen bonds and van der Waals contacts, that maintain the compound-protein complex. These computational predictions can effectively forecast the degree to which this compound will bind to plasma proteins, offering vital information for understanding its pharmacokinetic profile.

Table 2: Illustrative Molecular Simulation Data for this compound Binding to Human Serum Albumin (HSA)

(Note: This table is a hypothetical representation for illustrative purposes, as specific experimental simulation studies for this compound are not publicly available.)

| HSA Binding Site | Key Interacting Amino Acid Residues (Hypothetical) | Calculated Binding Free Energy (ΔG, kcal/mol) | Complex Stability (RMSD) |

|---|---|---|---|

| Sudlow's Site I | Trp214, Arg222, His242 | -10.2 | Stable (<2 Å) |

| Sudlow's Site II | Arg410, Tyr411, Ser489 | -7.3 | Less Stable (>3 Å) |

Molecular and Cellular Interaction Studies of 2 Pyrimidin 2 Ylamino Benzoic Acid

Enzyme Inhibition and Activation Mechanisms

There is a notable absence of published research detailing the direct enzyme inhibition or activation by 2-(pyrimidin-2-ylamino)benzoic acid. Consequently, no kinetic data, specific enzyme targets, or mechanistic elucidations are available for this specific chemical entity.

Kinetic Analysis of Enzyme-2-(Pyrimidin-2-ylamino)benzoic acid Interactions (e.g., IC50, Ki determination)

A comprehensive search of scientific databases reveals no studies that have determined the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any enzyme.

Specific Target Enzyme Identification (e.g., Kinases, Proteases, Hydrolases)

While numerous derivatives of this compound have been synthesized and evaluated as inhibitors of various enzyme classes, particularly kinases, there is no direct evidence identifying specific enzyme targets for the parent compound. The core structure is present in molecules that inhibit enzymes such as Casein Kinase 2 (CK2), Janus kinases (JAKs), and Cathepsin L, but the inhibitory profile of the unsubstituted compound remains uncharacterized.

Mechanistic Elucidation of Enzyme Regulation by this compound

Due to the lack of identified enzyme targets and kinetic data, the mechanism by which this compound might regulate enzyme activity has not been elucidated.

Receptor Binding and Modulation Assays

Similar to the enzymatic studies, there is a significant gap in the literature regarding the interaction of this compound with cellular receptors.

Ligand-Gated Ion Channel Modulation Studies in vitro

No in vitro studies have been published that investigate the modulatory effects of this compound on ligand-gated ion channels. Research has been conducted on related pyrimidine (B1678525) structures as modulators of channels like the SLACK potassium channel, but not on the title compound itself.

G-Protein Coupled Receptor (GPCR) Interaction Profiling in Cell Lines

There is no available data from cell-based assays profiling the interaction of this compound with any G-Protein Coupled Receptors (GPCRs).

Nuclear Receptor Binding and Transactivation Assays

Information regarding the direct binding of this compound to nuclear receptors and subsequent transactivation assays is not extensively available in the public domain. However, studies on structurally related compounds provide some insights. For instance, heterodimers of nuclear receptors like RXRA/RARB and RXRA/PPARA are known to be involved in transcriptional regulation upon ligand binding. The RXRA/RARB heterodimer can function as either a transcriptional repressor or activator depending on the specific DNA element it binds to. Similarly, the RXRA/PPARA heterodimer is crucial for the transcriptional activity of PPARA on genes involved in fatty acid oxidation. Further research is required to determine if this compound or its derivatives can modulate the activity of these or other nuclear receptors.

Cellular Pathway Modulation and Phenotypic Screening in Cell Lines

While direct studies on this compound are limited, research on analogous compounds highlights the potential for apoptosis induction. For example, a derivative, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, has been shown to induce apoptosis in breast cancer cells. This induction is mediated by the upregulation of PTEN, which in turn inhibits the Wnt/TCF signaling pathway.

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases. Initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), are activated first and subsequently activate effector caspases like caspase-3 and -7. These effector caspases are responsible for the cleavage of various cellular proteins, leading to the characteristic morphological changes of apoptosis.

A study on 3-m-bromoacetylamino benzoic acid ethyl ester, a related benzoic acid derivative, demonstrated the induction of apoptosis in leukemia and lymphoma cells through the specific activation of caspase-9, an initiator caspase in the intrinsic pathway. This activation was followed by the activation of effector caspases-3 and -6, leading to the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).

The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines the integrity of the mitochondrial outer membrane. A shift towards pro-apoptotic proteins can lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c. Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates caspase-9. The potential of this compound to modulate these apoptotic pathways warrants further investigation.

Derivatives of this compound have been shown to induce cell cycle arrest. For instance, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid was found to cause an S-phase arrest in breast cancer cells. This was accompanied by a decrease in the expression of key cell cycle regulators like cyclin D1 and c-MYC.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist to halt the cell cycle in response to cellular stress or damage, allowing for repair or, if the damage is too severe, the induction of apoptosis. Many anti-cancer agents exert their effects by targeting these checkpoints. For example, some hydrazone derivatives have been shown to induce cell cycle arrest as part of their antitumor mechanism. The specific mechanisms by which this compound might influence cell cycle progression remain to be elucidated.

The modulation of inflammatory responses is a key area of investigation for many bioactive compounds. Macrophages are central players in the inflammatory process, and their activation can lead to the production of a variety of pro-inflammatory mediators, including nitric oxide (NO), and cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).

Signaling pathways such as the NF-κB and MAPK pathways are critical in regulating the expression of these inflammatory molecules. For example, the flavonoid prunetinoside (B1593364) has been shown to exert anti-inflammatory effects in RAW264.7 macrophages by inhibiting the NF-κB pathway and activating the JNK signaling pathway. This resulted in the downregulation of pro-inflammatory enzymes like iNOS and COX-2, as well as a reduction in the production of NO and IL-6.

All-trans retinoic acid (ATRA) has been demonstrated to reduce the levels of inflammatory cytokines such as IL-6, IL-1β, and macrophage inflammatory protein-2 (MIP-2) in a model of acute lung injury. This anti-inflammatory effect was associated with the inhibition of the CD14/TLR4 signaling pathway in macrophages. Given the structural similarities to compounds with known anti-inflammatory properties, it is plausible that this compound could also modulate inflammatory signaling pathways in immune cells.

Table 1: Effects of Related Compounds on Inflammatory Cytokine Production

| Compound | Cell Type/Model | Effect on Cytokines | Signaling Pathway Implicated |

| Prunetinoside | RAW264.7 Macrophages | ↓ NO, ↓ IL-6, ↓ iNOS, ↓ COX2 | Inhibition of NF-κB, Activation of JNK |

| All-trans retinoic acid | Acute Lung Injury Model | ↓ IL-6, ↓ IL-1β, ↓ MIP-2 | Inhibition of CD14/TLR4 |

This table is interactive. Users can sort the data by clicking on the column headers.

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. It plays a complex role in cancer, sometimes promoting survival and at other times contributing to cell death. Some anti-cancer therapies, including tyrosine kinase inhibitors, have been shown to induce autophagy in cancer cells.

The inhibition of autophagy can, in some contexts, enhance the efficacy of anti-cancer drugs. For instance, the autophagy inhibitor chloroquine (B1663885) has been shown to increase the cytotoxicity of usnic acid in HeLa cells by increasing reactive oxygen species levels and mitochondrial depolarization. The process of autophagy involves the formation of autophagosomes, which fuse with lysosomes to degrade their contents. Leupeptin, a protease inhibitor, can block autophagy by inhibiting the degradation of autophagic cargo within the lysosome.

While direct evidence for the induction of autophagy by this compound is lacking, the potential for this compound to interact with this pathway, either by inducing or inhibiting it, represents an important area for future research.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Insights

Fragment-based drug discovery (FBDD) is a powerful approach for the development of potent small-molecule inhibitors. This method starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. FBDD has several advantages over traditional high-throughput screening (HTS), including a higher hit rate and a more efficient exploration of chemical space.

The 2-aminopyrimidine (B69317) scaffold, which is related to the pyrimidine ring in this compound, has been successfully used in FBDD campaigns to identify inhibitors of various targets. For example, FBDD was used to develop inhibitors of the Pseudomonas aeruginosa quorum sensing regulator PqsR.

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design and optimize ligands. This approach can be used in conjunction with FBDD to guide the optimization of fragment hits. The benzoic acid moiety is also a common feature in drug discovery, and its derivatives have been developed as inhibitors for various targets. The combination of a pyrimidine ring and a benzoic acid group in this compound makes it an interesting scaffold for further exploration using SBDD and FBDD approaches.

Co-crystallization Studies of this compound with Target Proteins for Binding Mode Elucidation

Co-crystallization is a powerful technique used to determine the three-dimensional structure of a small molecule ligand bound to its protein target at atomic resolution. This method provides invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and selectivity of a compound.

While specific co-crystallization studies for this compound with a designated target protein are not extensively documented in publicly available research, the principles of such studies can be understood from research on analogous structures. For instance, co-crystallization studies have been successfully performed on related heterocyclic compounds, such as those containing a pyrimidine or a benzoic acid moiety. These studies reveal how the functional groups of the ligand orient themselves within the binding pocket of the protein.

Rational Design of Novel Ligands Based on the this compound Core

The this compound scaffold serves as a valuable starting point for the rational design of new and improved ligands. This process leverages an understanding of the structure-activity relationships (SAR) to modify the core structure, aiming to enhance affinity, selectivity, and other desirable drug-like properties.

Rational design strategies often involve computational methods, such as molecular docking, to predict how modifications to the scaffold will affect binding to a target protein. For example, based on the binding mode of similar pyrimidine-based inhibitors, medicinal chemists can introduce various substituents to the pyrimidine ring or the benzoic acid moiety. These modifications can be designed to exploit additional binding pockets or to form new, favorable interactions with the target protein.

Research on related 2-aminopyrimidine derivatives has demonstrated the success of this approach. For instance, studies on inhibitors of kinases like phosphoinositide-dependent kinase-1 (PDK1) and anaplastic lymphoma kinase (ALK) have utilized a pyrimidine core. nih.govnih.gov In these cases, the pyrimidine ring often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. nih.gov The remainder of the molecule can then be modified to achieve selectivity and potency. For example, different aryl groups can be attached to the pyrimidine to probe for optimal interactions in the hydrophobic regions of the ATP-binding site.

A hypothetical design strategy for novel ligands based on the this compound core could involve the following:

Modification of the Pyrimidine Ring: Introducing small alkyl or halogen groups to the pyrimidine could enhance van der Waals interactions or modulate the electronics of the ring system.

Substitution on the Benzoic Acid Ring: Adding substituents to the benzoic acid portion could allow for interaction with different sub-pockets of the target protein, potentially increasing selectivity.

Alteration of the Linker: The secondary amine linker could be modified, for example, by acylation or by incorporating it into a more rigid ring system, to optimize the conformational presentation of the two aromatic rings.

These rationally designed modifications would then be synthesized and tested to validate the design hypotheses and to further refine the SAR.

Application of FBDD Principles to Expand the Chemical Space around this compound

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. It begins by screening small, low-molecular-weight fragments for weak binding to a biological target. Once a fragment hit is identified, it is then grown or linked with other fragments to create a more potent, lead-like molecule.

The this compound scaffold is amenable to the principles of FBDD. The core structure itself can be considered a combination of two key fragments: a pyrimidine-amine fragment and a benzoic acid fragment. In an FBDD approach, these or similar small fragments would be screened independently for binding to the target protein.

For instance, a library of pyrimidine-containing fragments could be screened to identify those that bind effectively to a particular region of the target, such as a kinase hinge region. nih.gov Separately, a library of benzoic acid derivatives could be screened to find fragments that bind to an adjacent pocket. High-throughput screening techniques coupled with biophysical methods like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy are typically used to detect these weak binding events. youtube.com

Once validated fragment hits are identified, they can be linked together to generate a larger molecule with significantly higher affinity. The this compound structure provides a template for how such a linkage might be achieved. The insights gained from the initial fragment screening can guide the design of the linker to ensure optimal orientation of the two binding fragments.

Furthermore, an existing lead compound like this compound can be deconstructed into its constituent fragments to understand which parts of the molecule are most critical for binding. This information can then be used to design new molecules by "fragment hopping," where one fragment is replaced by a different, isosteric fragment that may offer improved properties. This iterative process of fragment screening, linking, and optimization allows for a systematic exploration of the chemical space around the initial scaffold, leading to the discovery of novel and potent inhibitors. nih.govyoutube.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Pyrimidin 2 Ylamino Benzoic Acid Analogues

Systematic Elucidation of Structure-Activity Relationships (SAR)

The biological activity of pyrimidine (B1678525) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic and aromatic rings. nih.govresearchgate.net Systematic analysis of these structural modifications provides critical insights into the molecular interactions governing their therapeutic effects.

Impact of Substituent Effects on Biological Activity in the Pyrimidine Ring

The pyrimidine ring, a core component of natural molecules like nucleic acid bases (cytosine, thymine, uracil) and vitamin B1, serves as a foundational scaffold for numerous synthetic bioactive compounds. nih.govjuniperpublishers.com The type and placement of substituents on this ring are critical determinants of the resulting molecule's biological profile, which can range from anticancer and anti-inflammatory to antimicrobial and antiviral activities. researchgate.netnih.govorientjchem.org

Research indicates that even minor modifications to the pyrimidine ring can lead to significant changes in biological efficacy. For instance, the introduction of different functional groups can modulate the molecule's electronic properties, steric hindrance, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. Studies on various pyrimidine derivatives have shown that specific substitutions can enhance activities such as anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net For example, in the context of antiproliferative activity against cancer cell lines, the addition of methoxy (B1213986) (OMe), hydroxyl (OH), and amino (NH2) groups to heterocyclic scaffolds has been shown to increase potency. nih.gov Conversely, the presence of bulky groups or certain halogens can sometimes diminish activity. nih.gov

| Substituent Position on Pyrimidine Ring | Substituent Type | Observed Impact on Biological Activity | Reference Example |

|---|---|---|---|

| C4/C6 | Methoxy (-OCH3) | Generally enhances antiproliferative activity. | General observation on heterocyclic compounds. nih.gov |

| C4/C6 | Hydroxyl (-OH) | Can increase antiproliferative effects. | Studies on pyridine (B92270) derivatives showed increased activity with OH groups. nih.gov |

| C5 | Halogens (e.g., -F, -Cl) | Variable effects; can either increase or decrease activity depending on the target. | General SAR principle for heterocycles. nih.gov |

| C2-amino group | Methyl (-CH3) on the amino nitrogen | May alter binding affinity and selectivity. | Inferred from general principles of SAR. |

Influence of Substituent Effects on Biological Activity in the Benzoic Acid Moiety

Studies on structurally related phenylaminobenzoic acids have demonstrated that substituents on the benzoic acid ring can have a profound effect. uky.edu For example, introducing a methyl group at the position ortho to the amino linker can cause steric repulsion, leading to a non-planar conformation between the two aromatic rings. uky.edu This conformational change can directly impact how the molecule fits into a receptor's binding pocket.

Furthermore, the electronic nature of substituents on the benzoic acid ring is critical. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) can alter the pKa of the carboxylic acid and the electron density of the entire moiety, thereby influencing binding affinity and pharmacokinetic properties. For instance, in a study of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, varying the substituents on the terminal benzoic acid ring led to potent inhibitors of adenovirus replication, highlighting the importance of this part of the molecule. nih.gov Specifically, compounds with fluoro and chloro substituents demonstrated enhanced potency. nih.gov

| Substituent Position on Benzoic Acid Ring | Substituent Type | Observed Impact on Biological Activity | Reference Example |

|---|---|---|---|

| ortho to -COOH | -OH, -NH2 | Can form intramolecular hydrogen bonds, affecting conformation and pKa. | General principle in medicinal chemistry. |

| para to -COOH | -Cl, -F | Often enhances potency in antiviral contexts. | Observed in analogues of 2-[2-(benzoylamino)benzoylamino]benzoic acid. nih.gov |

| ortho to amino linker | -CH3 | Induces non-planar conformation due to steric hindrance. | Studies on 3-methyl-2-(phenylamino)benzoic acids. uky.edu |

| General | Carboxylic Acid (-COOH) | Presence is often crucial for activity, likely involved in key binding interactions. | Favorable feature noted in adenovirus inhibitors. nih.govcolab.ws |

Effects of Isosteric Replacements and Linker Modifications on Activity Profiles

Isosteric and bioisosteric replacements are a cornerstone of drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties without drastically altering its core structure. In the context of 2-(pyrimidin-2-ylamino)benzoic acid analogues, such modifications can be applied to the key functional groups or the amino linker.

One common strategy is the replacement of a functional group with another that has similar steric and electronic properties. For example, a carboxylic acid may be replaced by a tetrazole group, which can act as a bioisostere. mdpi.com Another significant modification involves the amide bond, a common feature in related complex structures. Research on pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors demonstrated that replacing a key amide group with a 1,2,4-triazole (B32235) ring resulted in improved potency and metabolic stability. acs.org This successful isosteric replacement provided an alternative chemical scaffold for investigation. acs.org

Modifications to the linker connecting the pyrimidine and benzoic acid rings are also critical. The length, flexibility, and chemical nature of this linker dictate the relative orientation of the two ring systems. In the parent compound, this is a secondary amine linker (-NH-). Altering this linker, for instance, by introducing alkyl chains, replacing it with an amide, or reversing the amide bond direction, can have profound consequences on biological activity. Studies on related inhibitors have shown that the direction of amide bonds is obligatory for potent activity, indicating a highly specific binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide mathematical models that relate the chemical structure of compounds to their biological activity, offering a powerful tool for drug design. nih.gov These computational methods serve as a valuable alternative to expensive and time-consuming laboratory screening. nih.gov

Development of Predictive Models for Biological Activity of this compound Derivatives

For pyrimidine derivatives, various QSAR models have been developed to predict their activity against different biological targets, such as VEGFR-2 kinase and the falcipain-3 enzyme. nih.govnih.gov These models are established using a "training set" of compounds with known activities to create a mathematical equation.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between biological activity and various molecular descriptors. While straightforward, it may not capture complex, non-linear relationships. nih.gov

Artificial Neural Networks (ANN): ANNs are non-linear statistical models inspired by biological neural networks. They are often more powerful than MLR in predicting the activity of compounds where complex, non-linear relationships exist. nih.gov For instance, in a study of pyrimidine derivatives as VEGFR-2 inhibitors, an ANN model (R² = 0.998) significantly outperformed the MLR model (R² = 0.889). nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of molecules with their biological activity. nih.gov These methods provide contour maps that visualize regions where steric bulk, positive or negative charges, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity, offering direct guidance for inhibitor design. nih.gov

Machine Learning Algorithms: More advanced models using algorithms like Support Vector Regressor (SVR), k-Nearest Neighbors (kNN), and Random Forest Regressor (RFR) have been employed. mdpi.com SVR, in particular, has proven effective at handling high-dimensional, non-linear data, making it suitable for complex SAR landscapes. mdpi.com

Selection of Molecular Descriptors and Model Validation Methodologies

The foundation of a robust QSAR model lies in the appropriate selection of molecular descriptors and rigorous validation.

Molecular Descriptors: These are numerical values that characterize the physical, chemical, or 3D properties of a molecule. Descriptors can be categorized as:

Constitutional: Number of atoms, bonds, rings, molecular weight.

Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Molecular surface area, volume, moments of inertia.

Physicochemical: LogP (lipophilicity), molar refractivity, dipole moment.

Quantum Chemical: HOMO/LUMO energies, atomic charges.

In a QSAR study on pyrimidine derivatives, descriptors were calculated and then selected using a stepwise method to identify the most relevant ones for the model. nih.gov

Model Validation: To ensure a QSAR model is predictive and not a result of chance correlation, it must be thoroughly validated. Key validation methodologies include:

Internal Validation (Cross-Validation): The most common method is leave-one-out cross-validation (LOO-CV). The model is repeatedly built using all but one compound from the training set, and the activity of the left-out compound is predicted. The cross-validated correlation coefficient (Q² or r²cv) is a measure of the model's internal predictive power. nih.gov A high Q² value (typically > 0.5) indicates a robust model.

External Validation: The model's true predictive power is assessed using an external "test set" of compounds that were not used in the model's development. The model's ability to predict the activity of these compounds is measured by the predicted correlation coefficient (r²pred). nih.gov

Statistical Parameters: Several statistical metrics are used to evaluate model performance, including the coefficient of determination (R²), Root Mean Square Error (RMSE), and Mean Absolute Error (MAE). mdpi.comnih.gov A high R² (close to 1.0) and low RMSE indicate a good fit of the model to the data.

| Model Type | Target | R² (Training Set) | Q² (Cross-Validation) | r²pred (Test Set) | Reference |

|---|---|---|---|---|---|

| MLR | VEGFR-2 | 0.889 | - | - | nih.gov |

| ANN | VEGFR-2 | 0.998 | - | - | nih.gov |

| CoMFA | Falcipain-3 | 0.976 | 0.549 | 0.697 | nih.gov |

| CoMSIA | Falcipain-3 | 0.932 | 0.608 | 0.509 | nih.gov |

| SVR | P. falciparum | - | 0.67 | - | mdpi.com |

Interpretation of QSAR Models to Guide Future Analog Design

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. By analyzing these models, researchers can identify key molecular features that are either beneficial or detrimental to a desired activity, thereby guiding the design of new, more potent, and selective analogues. For derivatives of this compound, QSAR studies have been instrumental in elucidating the structural requirements for various therapeutic targets.

A common approach involves developing models using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). For a series of pyrimidine derivatives acting as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a QSAR study demonstrated that ANN models, which can capture complex non-linear relationships, were superior to MLR models. The performance of such models is evaluated using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the predictive power (Q²). For the VEGFR-2 inhibitors, the ANN model yielded an R² of 0.998, indicating a near-perfect correlation, while the MLR model's R² was 0.889. nih.gov Such high-quality models allow for the reliable prediction of the activity of yet-to-be-synthesized compounds.

The interpretation of these models hinges on the molecular descriptors used in their creation. These descriptors quantify various aspects of a molecule's structure, including electronic, steric, and hydrophobic properties. For instance, in a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs as inhibitors of Plasmodium falciparum, a regression model identified several key descriptors influencing the inhibitory concentration (pIC₅₀). mdpi.com The resulting equation might look like:

pIC₅₀ = 5.90 - 0.71npr1 - 1.52pmi3 + 0.88slogP - 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com

Interpreting this equation reveals crucial design insights:

Positive Coefficients (slogP, vsurf-W2): An increase in the value of these descriptors leads to higher pIC₅₀ (greater potency). SlogP relates to lipophilicity, and vsurf-W2 is a volume descriptor. This suggests that increasing lipophilicity and specific aspects of molecular volume could enhance antimalarial activity.

Negative Coefficients (npr1, pmi3, vsurf-CW2): An increase in these descriptors is detrimental to activity. These might relate to features like the number of primary amines or specific shape properties that lead to unfavorable interactions with the target protein. mdpi.com

By understanding these relationships, medicinal chemists can prioritize modifications. For example, to improve the activity of a this compound lead compound, a chemist might focus on adding lipophilic groups to the pyrimidine or benzoic acid rings while avoiding changes that would negatively impact the vsurf-CW2 descriptor. This data-driven approach streamlines the drug design process, reducing the need for extensive trial-and-error synthesis.

Structure-Property Relationship (SPR) in Advanced Material Science Contexts

The unique electronic and structural characteristics of the this compound scaffold and its analogues also make them promising candidates for applications in materials science. Structure-Property Relationship (SPR) analyses in this context seek to understand how molecular modifications influence physical properties relevant to organic electronics and supramolecular chemistry.

Correlation of Molecular Structure with Photophysical Properties (e.g., Absorption, Fluorescence)

The pyrimidine core is known for being electron-deficient due to its two nitrogen atoms. researchgate.net This inherent electronic nature is a key determinant of the photophysical properties of its derivatives. The interaction between the electron-accepting pyrimidine ring and the electron-donating aminobenzoic acid moiety creates an intramolecular charge transfer (ICT) character, which is fundamental to their absorption and fluorescence behavior.

Structural modifications can tune these properties significantly:

Donor-Acceptor Strength: Altering the substituents on either the pyrimidine or the phenyl ring can modulate the energy of the ICT state. Adding strong electron-donating groups to the benzoic acid side or electron-withdrawing groups to the pyrimidine ring can red-shift (shift to longer wavelengths) both the absorption and emission spectra.

Molecular Rigidity: The planarity and rigidity of the molecule play a crucial role in its fluorescence quantum yield. Molecules that are more rigid tend to have higher quantum yields because non-radiative decay pathways (like vibrational relaxation) are suppressed. Introducing linkages that restrict the rotation between the pyrimidine and benzoic acid rings can enhance emission brightness.

Heavy Atom Effect: The introduction of heavy atoms, for example by coordinating the pyrimidine nitrogen to a metal center like platinum, can promote intersystem crossing from the singlet excited state to a triplet state. mdpi.com This is a key strategy for developing phosphorescent materials used in Organic Light-Emitting Devices (OLEDs), which can harness these triplet excitons to achieve higher internal quantum efficiencies. researchgate.net

Research on related pyrimidine derivatives has demonstrated their utility in OLEDs as fluorescent emitters, phosphorescent emitters, and host materials. researchgate.net For instance, a 1,2,4-triazolo[1,5-a]pyrimidine derivative was found to exhibit blue organic light-emitting properties, highlighting the potential of this class of compounds in developing new materials for lighting and display technologies. mdpi.com

| Structural Modification | Effect on Property | Potential Application | Reference |

|---|---|---|---|

| Increased Donor-Acceptor Strength | Red-shift in absorption/emission spectra | Color tuning in OLEDs | researchgate.net |

| Enhanced Molecular Rigidity | Increased fluorescence quantum yield | Brighter fluorescent materials | mdpi.com |

| Introduction of Heavy Atoms (e.g., Pt) | Promotes phosphorescence | High-efficiency PhOLEDs | researchgate.netmdpi.com |

| Fusion with Triazole Ring | Blue light emission | Blue emitters for displays | mdpi.com |

Influence of Structural Modifications on Self-Assembly and Supramolecular Organization

The ability of molecules to spontaneously organize into well-defined, ordered structures is known as self-assembly. For this compound analogues, the key drivers for self-assembly are non-covalent interactions such as hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group (-COOH) on the benzoic acid ring is a potent hydrogen bond donor and acceptor. The secondary amine linker (-NH-) is a hydrogen bond donor, and the pyrimidine nitrogens are hydrogen bond acceptors. This rich functionality allows for the formation of extensive hydrogen-bonding networks, leading to the creation of tapes, sheets, or other supramolecular architectures.

π-π Stacking: The aromatic pyrimidine and benzene (B151609) rings can interact through π-π stacking. The strength and geometry of these interactions can be tuned by introducing substituents that modify the electron density or sterics of the rings.

A study on 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl) hydrazone (TPTH) demonstrated that this molecule could self-assemble into supramolecular microfibers. mdpi.com This was the first reported instance of self-assembly for this class of pyrimidine derivatives. The organization into light-emitting microfibers was driven by a combination of hydrogen bonding and π-π stacking interactions. By strategically modifying the structure—for example, by changing the position of the carboxylic acid group or adding substituents that promote specific intermolecular interactions—it is possible to control the morphology (e.g., fibers, vesicles, gels) of the resulting supramolecular material. mdpi.com

Structural Determinants of Electrochemical Behavior

The electrochemical properties of this compound analogues, such as their oxidation and reduction potentials, are critical for their application in organic electronic devices. These properties are directly linked to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron-Deficient Pyrimidine Core: The electron-accepting nature of the pyrimidine ring gives these molecules a relatively low-lying LUMO. This facilitates electron injection and transport, making them suitable for use as electron-transporting materials or as the acceptor component in thermally activated delayed fluorescence (TADF) emitters for OLEDs. researchgate.net

Substituent Effects: The HOMO and LUMO energy levels can be precisely tuned through chemical modification.

Adding electron-donating groups (like methoxy or alkyl groups) to the aminobenzoic acid moiety will raise the HOMO level, making the molecule easier to oxidize.

Adding electron-withdrawing groups (like cyano or fluoro groups) to the pyrimidine ring will lower the LUMO level, making the molecule easier to reduce.

This tunability is essential for optimizing device performance. For example, in an OLED, the HOMO and LUMO levels of the emitting layer material must be well-matched with those of the adjacent charge-transporting layers to ensure efficient charge injection and recombination. The inherent electron-accepting property of the pyrimidine core has been successfully utilized to design various functional materials for electron transport layers in OLEDs. researchgate.net

| Structural Modification | Effect on HOMO/LUMO | Impact on Electrochemical Property | Reference |

|---|---|---|---|

| Electron-donating group on phenyl ring | Raises HOMO level | Lowers oxidation potential (easier to oxidize) | researchgate.net |

| Electron-withdrawing group on pyrimidine ring | Lowers LUMO level | Raises reduction potential (easier to reduce) | researchgate.net |

Coordination Chemistry and Supramolecular Assembly Involving 2 Pyrimidin 2 Ylamino Benzoic Acid

Ligand Design Principles Utilizing 2-(Pyrimidin-2-ylamino)benzoic acid

The unique structural arrangement of this compound offers several key features for its use as a ligand in coordination chemistry. The molecule is composed of a benzoic acid moiety linked to a pyrimidine (B1678525) ring through an amino bridge. This combination of a hard carboxylate donor and softer N-heterocyclic donors allows for the chelation of a wide variety of metal ions.

The this compound ligand possesses multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring, the bridging amino group, and the carboxylic acid group. The actual chelation mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of ancillary ligands.

Based on studies of analogous molecules like anthranilic acid and its derivatives, the carboxylic acid group is expected to be a primary binding site, typically deprotonating to form a carboxylate that can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. researchgate.netnih.govresearchgate.netresearchgate.netinlibrary.uz The amino group, while potentially coordinating, may be less favored to participate in chelation due to the formation of a relatively strained four-membered ring if it were to coordinate with the same metal ion as the adjacent carboxylate. However, its presence is crucial in positioning the pyrimidine ring for potential secondary coordination.

The pyrimidine moiety offers two nitrogen atoms for coordination. The binding affinity will be influenced by the steric hindrance from the benzoic acid group and the electronic effects of the amino linkage. It is plausible that one or both of the pyrimidine nitrogens could coordinate to a metal center, leading to various bridging modes and the formation of higher-dimensional structures. In some supramolecular assemblies involving similar pyrimidyl-urea ligands, it has been observed that only one of the pyrimidine nitrogen atoms coordinates to the metal, while the other is involved in hydrogen bonding. bit.edu.cn

The denticity of this compound can vary depending on the coordination environment. It can act as a:

Monodentate ligand: Primarily through the carboxylate group.

Bidentate ligand:

Chelating through the carboxylate oxygen and the amino nitrogen.

Chelating through the carboxylate oxygen and one of the pyrimidine nitrogens.

Tridentate ligand: Potentially coordinating through the carboxylate group, the amino nitrogen, and one pyrimidine nitrogen.

Bridging ligand: Connecting multiple metal centers through the carboxylate group and the pyrimidine nitrogen atoms.

The coordination with different metal ions is expected to vary. "Hard" metal ions like Al(III) and Cr(III) are likely to favor coordination with the "hard" carboxylate oxygen. nih.gov "Softer" metal ions, such as Ag(I) and Pd(II), may show a preference for the "softer" nitrogen donors of the pyrimidine ring. researchgate.netnih.gov Borderline metal ions like Cu(II), Zn(II), and Ni(II) could coordinate to both oxygen and nitrogen donors, leading to a richer variety of coordination modes. nih.govajol.infomdpi.com

Synthesis and Structural Characterization of Metal Complexes with this compound